

# An In-depth Technical Guide to Bredinin Aglycone (CAS Number 56973-26-3)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Bredinin aglycone |           |
| Cat. No.:            | B021429           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Bredinin aglycone, also known by its synonyms 5-Hydroxy-1H-imidazole-4-carboxamide, FF-10501, and SM-108, is a potent, orally bioavailable small molecule inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). As the aglycone form of the immunosuppressive drug Bredinin (Mizoribine), it has garnered significant interest for its antineoplastic and immunosuppressive properties. This technical guide provides a comprehensive overview of Bredinin aglycone, including its chemical and physical properties, mechanism of action, synthesis, and biological activity. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in oncology and immunology.

### Introduction

**Bredinin aglycone** is a purine nucleotide analogue that exerts its biological effects through the targeted inhibition of IMPDH, a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] This pathway is critical for the proliferation of cells, particularly rapidly dividing cells such as lymphocytes and cancer cells, which are highly dependent on a constant supply of nucleotides for DNA and RNA synthesis.[1] By depleting the intracellular pool of guanosine triphosphate (GTP), **Bredinin aglycone** induces cell cycle arrest and apoptosis, making it a promising candidate for therapeutic intervention in various malignancies and autoimmune



disorders.[2][3] Preclinical studies have demonstrated its efficacy in acute myeloid leukemia (AML), including in cell lines resistant to hypomethylating agents.[3][4]

# **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **Bredinin aglycone** is provided in the table below.

| Property          | Value                                                          | Reference |
|-------------------|----------------------------------------------------------------|-----------|
| CAS Number        | 56973-26-3                                                     | [5]       |
| Molecular Formula | C4H5N3O2                                                       | [5]       |
| Molecular Weight  | 127.10 g/mol                                                   | [5]       |
| IUPAC Name        | 4-hydroxy-1H-imidazole-5-<br>carboxamide                       | [5]       |
| Synonyms          | 5-Hydroxy-1H-imidazole-4-<br>carboxamide, FF-10501, SM-<br>108 | [6]       |
| Appearance        | Solid                                                          | -         |
| Solubility        | Soluble in DMSO and water                                      | -         |

## **Mechanism of Action: IMPDH Inhibition**

The primary mechanism of action of **Bredinin aglycone** is the competitive inhibition of IMPDH. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanine nucleotides.[1]

The inhibition of IMPDH by **Bredinin aglycone** leads to a cascade of downstream cellular events:

 Depletion of Guanine Nucleotides: The primary consequence is the reduction of intracellular levels of XMP, guanosine monophosphate (GMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP).[3]



- Disruption of DNA and RNA Synthesis: GTP is an essential building block for RNA synthesis and, after conversion to deoxyguanosine triphosphate (dGTP), for DNA synthesis. Its depletion halts these processes.[1]
- Induction of Cell Cycle Arrest and Apoptosis: The lack of essential nucleotides triggers cellular stress responses, leading to cell cycle arrest, primarily at the G0/G1 phase, and subsequent programmed cell death (apoptosis).[2]

This targeted inhibition of nucleotide synthesis provides a therapeutic window for targeting rapidly proliferating cells that are highly reliant on the de novo purine synthesis pathway.



Click to download full resolution via product page

Mechanism of **Bredinin Aglycone** via IMPDH inhibition.

# **Synthesis**

A patented method for the production of a hydrated form of 5-hydroxy-1H-imidazole-4-carboxamide involves a multi-step process.[7] The general workflow is outlined below.





Click to download full resolution via product page

General synthesis workflow for **Bredinin Aglycone** hydrate.

# Experimental Protocol: Synthesis of 5-hydroxy-1H-imidazole-4-carboxamide-3/4 hydrate[7]

 Step 1: Synthesis of 5-hydroxy-1H-imidazole-4-carboxamide. React 2-aminomalonamide with a compound of the general formula R-O-CH=N-R (where each R is independently a C1-3 alkyl group) in the presence of a carboxylic acid.



- Step 2: Formation of the acid salt. The resulting 5-hydroxy-1H-imidazole-4-carboxamide is then reacted with an acidic compound to produce the corresponding acid salt or a hydrate thereof.
- Step 3: Final product formation. The acid salt or its hydrate is subsequently reacted with a salt in the presence of an acidic solvent to yield 5-hydroxy-1H-imidazole-4-carboxamide-3/4 hydrate.

Note: For detailed reagent quantities, reaction conditions, and purification methods, it is essential to consult the original patent literature.

## **Biological Activity and Quantitative Data**

Preclinical studies have demonstrated the potent anti-leukemic activity of **Bredinin aglycone** (FF-10501-01) in various AML cell lines and patient samples.

| Parameter               | Cell Type/Condition        | Value          | Reference |
|-------------------------|----------------------------|----------------|-----------|
| IC₅₀ (Proliferation)    | AML peripheral blood cells | Mean = 14.6 μM | [6]       |
| Apoptosis Induction     | AML cell lines             | Approx. 30 μM  | [3]       |
| Proliferation Reduction | Primary AML samples        | ≥ 300 µM       | [3]       |

## **Experimental Protocols**

- Cell Plating: Seed AML cell lines (e.g., MOLM13, OCI-AML3) or primary patient cells in 96well plates at a predetermined optimal density.
- Compound Treatment: Treat the cells with escalating concentrations of Bredinin aglycone (e.g., 1-100 μM) for a specified duration (e.g., 72 hours).[2] Include a vehicle control (e.g., DMSO).
- Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2Htetrazolium) reagent to each well.



- Incubation: Incubate the plates for a period that allows for the conversion of the tetrazolium salt to formazan by metabolically active cells.
- Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value.
- Cell Treatment: Treat cells with Bredinin aglycone at the desired concentrations and for the appropriate time.
- Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium lodide (PI) according to the manufacturer's protocol.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
- Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
- Cell Treatment and Fixation: Treat cells with **Bredinin aglycone**, then harvest and fix them in cold ethanol.
- Staining: Stain the fixed cells with a DNA-intercalating dye such as propidium iodide, in the presence of RNase.
- Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.





Click to download full resolution via product page

Workflow for assessing the biological activity of **Bredinin Aglycone**.

# **Therapeutic Potential and Future Directions**

**Bredinin aglycone** holds significant promise as a therapeutic agent, particularly in the field of oncology. Its ability to target the de novo purine synthesis pathway, which is often upregulated in cancer cells, provides a clear rationale for its development as an antineoplastic drug. Clinical trials investigating FF-10501-01 in combination with other agents for myelodysplastic syndromes have been initiated, highlighting its translational potential.[5]

#### Future research should focus on:

- Combination Therapies: Exploring synergistic effects with other chemotherapeutic agents to enhance efficacy and overcome resistance.
- Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to treatment.



- Pharmacokinetics and Pharmacodynamics: Further characterizing the absorption, distribution, metabolism, and excretion (ADME) properties to optimize dosing and administration schedules.
- Expansion to Other Indications: Investigating its efficacy in other hematological malignancies and solid tumors, as well as in autoimmune diseases.

#### Conclusion

**Bredinin aglycone** is a promising IMPDH inhibitor with well-defined antineoplastic and immunosuppressive activities. Its mechanism of action, centered on the depletion of guanine nucleotides, provides a strong basis for its therapeutic application in diseases characterized by rapid cell proliferation. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the potential of this compelling molecule. Continued investigation into its clinical utility is warranted and holds the potential to deliver new therapeutic options for patients with cancer and autoimmune disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. IMPDH inhibition activates TLR-VCAM1 pathway and suppresses the development of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical activity of FF-10501-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results of a Phase 1/2a dose-escalation study of FF-10501-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-hydroxy-1H-imidazole-4-carboxamide | C4H5N3O2 | CID 124343 PubChem [pubchem.ncbi.nlm.nih.gov]



- 6. FF-10501-01 | IMPDH inhibitor | Probechem Biochemicals [probechem.com]
- 7. US9567303B2 Crystal of 5-hydroxy-1H-imidazole-4-carboxamide hydrate and pharmaceutical composition thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bredinin Aglycone (CAS Number 56973-26-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021429#bredinin-aglycone-cas-number-56973-26-3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com